molecular formula C8H6N2O3 B13513555 3-Ethynyl-2-methoxy-5-nitropyridine

3-Ethynyl-2-methoxy-5-nitropyridine

Cat. No.: B13513555
M. Wt: 178.14 g/mol
InChI Key: KKOPWDTYUZJYAP-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methoxy-5-nitropyridine is a versatile chemical compound with the molecular formula C8H6N2O3 It is characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methoxy-5-nitropyridine typically involves the nitration of 2-methoxypyridine followed by the introduction of an ethynyl group. One common method involves the reaction of 2-methoxypyridine with nitric acid to form 2-methoxy-5-nitropyridine. Subsequently, the ethynyl group is introduced through a Sonogashira coupling reaction using ethynyltrimethylsilane and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-2-methoxy-5-nitropyridine finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in cycloaddition reactions, leading to the formation of bioactive compounds. The methoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2-methoxy-5-nitropyridine stands out due to the presence of the ethynyl group, which imparts unique reactivity and enables its use in a broader range of chemical transformations. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

3-ethynyl-2-methoxy-5-nitropyridine

InChI

InChI=1S/C8H6N2O3/c1-3-6-4-7(10(11)12)5-9-8(6)13-2/h1,4-5H,2H3

InChI Key

KKOPWDTYUZJYAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])C#C

Origin of Product

United States

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